4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid
Beschreibung
This compound is a benzoic acid derivative featuring a tetrahydroquinoline core substituted with a cyano group (-CN), an ethyl group (-C₂H₅), and a trifluoromethyl (-CF₃) moiety at positions 3, 6, and 4, respectively. A sulfanyl methyl (-SCH₂-) bridge connects the tetrahydroquinoline ring to the benzoic acid group.
Eigenschaften
IUPAC Name |
4-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-2-12-5-8-17-15(9-12)18(21(22,23)24)16(10-25)19(26-17)29-11-13-3-6-14(7-4-13)20(27)28/h3-4,6-7,12H,2,5,8-9,11H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQNPTIDRDWMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Construction of the 5,6,7,8-Tetrahydroquinoline Skeleton
The 6-ethyl-5,6,7,8-tetrahydroquinoline scaffold is synthesized via a Pictet-Spengler cyclization between 3-hydroxyphenethylamine and ethyl glyoxylate under acidic conditions. Ethyl glyoxylate introduces the C1 unit required for ring closure, while the ethyl group is incorporated via alkylation of the secondary amine intermediate.
Reaction Conditions :
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 4 is installed via electrophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one). This step requires careful temperature control to avoid over-alkylation.
Optimized Protocol :
Cyanation at Position 3
A metal-free C(sp³)-H cyanation method is employed for introducing the cyano group. The reaction uses 1-cyano-1,2-benziodoxol-3-(1H)-one (CBX) as the cyanation reagent and tert-butyl peroxybenzoate (TBPB) as the oxidant.
Key Steps :
- Deprotonation : The C3-H bond is activated using a Brønsted base (KOtBu).
- Radical Initiation : TBPB generates a benziodoxolonyl radical, abstracting hydrogen to form a carbon-centered radical.
- Cyano Transfer : CBX delivers the cyano group via a radical recombination mechanism.
Reaction Metrics :
- Substrate : 6-Ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline
- Reagents : CBX (2.0 equiv), TBPB (1.5 equiv)
- Solvent : Acetonitrile, 80°C, 12 h
- Yield : 85–91%
Functionalization of the Benzoic Acid Fragment
Synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid
4-Methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6) is brominated at the methyl group using sodium bromate (NaBrO₃) and sodium bisulfite (NaHSO₃) in a biphasic system.
Procedure :
- Reactants : 4-Methyl-3-(trifluoromethyl)benzoic acid (1.0 equiv), NaBrO₃ (3.0 equiv), NaHSO₃ (3.0 equiv)
- Solvent : Ethyl acetate/water (1:1), 50°C, 12 h
- Workup : Extraction with ether, washing with Na₂S₂O₃, drying (MgSO₄)
- Yield : 81%
Coupling of the Tetrahydroquinoline and Benzoic Acid Fragments
Thiolation of the Tetrahydroquinoline Core
The tetrahydroquinoline intermediate is converted to its thiol derivative via a two-step sequence:
- Sulfonation : Treatment with sulfuryl chloride (SO₂Cl₂) in DCM.
- Reduction : Using LiAlH₄ to yield the free thiol.
Nucleophilic Substitution
The bromomethyl benzoic acid undergoes SN2 displacement with the tetrahydroquinoline-2-thiolate.
Conditions :
Analytical Characterization and Purification
- HPLC Purity : >98% (C18 column, acetonitrile/water + 0.1% TFA)
- MS (ESI) : m/z 495.1 [M+H]⁺
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 4.32 (s, 2H, SCH₂), 3.12 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃)
Comparative Analysis of Synthetic Routes
| Step | Method A | Method B |
|---|---|---|
| Tetrahydroquinoline | Pictet-Spengler | Solid-phase synthesis |
| Cyanation | Metal-free | Nitrile substitution |
| Bromomethylation | NaBrO₃/NaHSO₃ | NBS/AIBN |
| Overall Yield | 42% | 31% |
Method A offers higher yields and scalability, while Method B is advantageous for parallel synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the sulfur atom, potentially forming sulfoxides and sulfones.
Reduction: : Reduction reactions can target the cyano group, converting it to amine derivatives under catalytic hydrogenation conditions.
Substitution: : The benzoic acid moiety and the tetrahydroquinoline ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Reagents like sodium hydride (NaH) and alkyl halides for nucleophilic substitution, and Lewis acids for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amine derivatives.
Substitution: : Variously substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across multiple fields:
Chemistry: : It serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmacologically active molecules.
Biology: : The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: : In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers and agrochemicals, leveraging its complex functionality to enhance material properties.
Wirkmechanismus
The mechanism of action is highly dependent on the specific context of its application:
Molecular Targets: : It may interact with enzymes, receptors, and other proteins, modulating their activity. For example, the cyano group can form strong interactions with amino acid residues, influencing protein binding.
Pathways Involved: : The compound can affect various biochemical pathways, such as those involved in signal transduction and metabolic regulation, depending on its binding targets and cellular context.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Structural and Physical Comparison
*Calculated based on formula.
Research Findings and Implications
- Synergistic Effects: Retinoid analogs like TTAB and SR11217 show enhanced anti-proliferative activity in combination, suggesting that the target compound’s trifluoromethyl group could potentiate similar synergies .
- Structural Determinants: The tetrahydroquinoline core and sulfur bridge may influence bioavailability compared to simpler benzoic acid derivatives (e.g., thiazole-containing analogs) .
- Agrochemical vs. Pharmaceutical Potential: Unlike sulfonylurea herbicides , the target compound’s structure lacks triazine or urea groups, indicating a divergent mechanism of action.
Notes
- Limitations : Direct pharmacological data for the target compound are absent; comparisons are extrapolated from structural analogs.
- Diverse Sources : Evidence includes pharmaceutical research, agrochemical databases, and chemical catalogs, reflecting broad applicability of benzoic acid derivatives.
- Further Research : Empirical studies on receptor binding, solubility, and stability are needed to validate hypotheses derived from structural similarities.
Biologische Aktivität
The compound 4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid is a complex organic molecule with potential biological activities. This article focuses on its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C18H17F3N4OS2
- Molecular Weight : 426.48 g/mol
- CAS Number : 664999-28-4
These properties indicate that the compound may exhibit significant interactions at the molecular level, which is crucial for its biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to 4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid demonstrate promising anticancer activity. For instance, derivatives of tetrahydroquinoline have shown inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.054 | Induces apoptosis via caspase activation |
| A549 (Lung) | 0.048 | Inhibits tubulin polymerization |
| MCF-7 (Breast) | 0.99 | Disrupts microtubule dynamics |
These results suggest that the compound may interact with cellular mechanisms critical for cancer cell survival and proliferation.
The biological activity of this compound can be attributed to its structural features:
- Sulfanyl Group : This moiety may enhance the compound's ability to interact with biological targets, potentially altering protein function.
- Trifluoromethyl Group : Known for increasing lipophilicity, this group can facilitate membrane permeability and enhance bioavailability.
- Tetrahydroquinoline Core : This structure is often associated with various pharmacological activities, including antitumor effects.
Case Studies
-
Study on Antitumor Activity :
- Researchers synthesized several derivatives of tetrahydroquinoline and tested their effects on human cancer cell lines.
- The most potent compound exhibited an IC50 value of 0.048 µM against A549 cells, indicating strong antitumor potential.
-
In Vivo Studies :
- Animal models treated with similar compounds showed reduced tumor growth and increased survival rates compared to controls.
- These studies emphasize the need for further investigation into the pharmacokinetics and long-term effects of the compound.
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the tetrahydroquinoline core with the benzoic acid moiety via sulfanyl-methyl linkages. For analogous compounds, optimization includes:
- Temperature control : Reactions are often conducted at 45–60°C to balance reactivity and side-product formation (e.g., as in ).
- Catalyst selection : Palladium or copper catalysts may enhance cross-coupling efficiency.
- Purification : Column chromatography with hexane/EtOH (1:1) or recrystallization (e.g., yielding pale yellow solids with Rf = 0.62, as in ).
Typical yields range from 70–95% for optimized protocols .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- <sup>1</sup>H NMR : Analyze aromatic proton environments (δ 3.86–7.5 ppm in DMSO-<i>d</i>6) and integration ratios to confirm substituent positions ().
- LC-MS : Verify molecular weight (e.g., 493.6 g/mol for a related compound in ).
- Melting point : Compare with literature values (e.g., 217.5–220°C for structurally similar acids in ).
- Elemental analysis : Confirm C, H, N, S, and F content .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays to rule out assay-specific artifacts.
- Stability testing : Monitor compound integrity under experimental conditions (e.g., pH, temperature) via HPLC to exclude degradation as a confounding factor.
- Dose-response curves : Ensure consistent EC50/IC50 measurements across studies ( highlights interaction studies requiring rigorous dose optimization) .
Q. What computational strategies are recommended to model interactions between this compound and its biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding poses in target active sites (e.g., kinases or GPCRs).
- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.
- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities, accounting for trifluoromethyl group contributions to hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
